

Chemical stability of Risperidone mesylate under laboratory conditions

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Compound of Interest				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of **risperidone mesylate** under various laboratory-induced stress conditions. The information presented is collated from a number of scientific studies and is intended to assist researchers, scientists, and drug development professionals in understanding the degradation pathways and developing stable pharmaceutical formulations.

Overview of Risperidone Stability

Risperidone, an atypical antipsychotic, can degrade under various environmental conditions, including exposure to acid, base, oxidation, heat, and light.[1][2] Forced degradation studies are crucial in identifying the potential degradation products and understanding the intrinsic stability of the drug molecule.[3][4] These studies are typically conducted according to the International Conference on Harmonisation (ICH) guidelines.[5][6] The primary analytical technique for assessing the stability of risperidone is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors.[7][8][9]

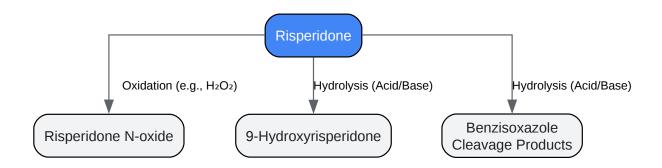
Degradation Pathways

The most significant degradation pathways for risperidone identified in laboratory studies are oxidation and, to a lesser extent, hydrolysis.



- Oxidative Degradation: Risperidone is particularly susceptible to oxidation, which primarily leads to the formation of Risperidone N-oxide.[1][10][11] This is often considered the major degradation product under oxidative stress.[1]
- Hydrolytic Degradation: Under acidic and basic conditions, risperidone can undergo
 hydrolysis to form 9-hydroxyrisperidone.[1] Some studies also suggest that a primary
 degradation pathway involves the cleavage of the benzisoxazole moiety, which would lead to
 the formation of 2-hydroxybenzoyl derivatives.[4][12]

The following diagram illustrates the primary degradation pathways of risperidone.



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Fig. 1: Primary degradation pathways of Risperidone.

Summary of Forced Degradation Studies

The stability of risperidone has been evaluated under various stress conditions as summarized in the tables below. These tables provide a comparative view of the extent of degradation observed in different studies.

Table 1: Summary of Degradation under Hydrolytic Conditions



Study Reference	Acidic Conditions	Basic Conditions	% Degradatio n (Acid)	% Degradatio n (Base)	Major Degradants
[3]	5N HCl, reflux for 10 hrs	5N NaOH, reflux for 10 hrs	Not specified	Not specified	Not specified
	0.5 M HCl	0.5 M NaOH	k = 0.0334 h ⁻¹	k = 0.0692 h ⁻¹	Unidentified products
[1]	Not specified	Not specified	Not specified	Not specified	9- Hydroxyrisper idone

Table 2: Summary of Degradation under Oxidative Conditions

Study Reference	Oxidative Conditions	% Degradation	Major Degradants
[3]	3% H ₂ O ₂ , ambient temp, 5 min	Drug undergoes oxidative degradation only	Not specified
[10]	3% H ₂ O ₂ , room temp, 6 hrs	Steep fall in drug peak area	N-oxide of risperidone
[9]	3% H2O2	Two degradation products observed	Not specified
[1]	Not specified	Not specified	N-oxide of risperidone
	H ₂ O ₂	k = 0.0926 h ⁻¹	Unidentified product

Table 3: Summary of Degradation under Photolytic and Thermal Conditions



Study Reference	Photolytic Conditions	Thermal Conditions	% Degradation (Photo)	% Degradation (Thermal)
[3]	1.2 million lux hours	105°C for 72 hrs	Not specified	Not specified
[10]	Room light for 8 days	80°C for 6 hours	35.00%	17.00%
[6]	Visible or UV stress	50, 70, and 100°C	No degradation	No degradation

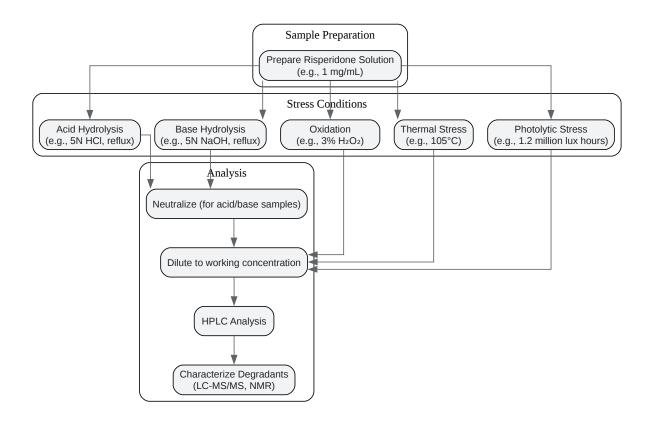
Experimental Protocols

Detailed methodologies for conducting forced degradation studies are crucial for reproducible results. Below are generalized protocols based on the cited literature.

4.1. General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study of risperidone.





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Fig. 2: General workflow for forced degradation studies.

4.2. Hydrolytic Degradation (Acid and Base)

- Preparation: Accurately weigh 25 mg of risperidone and transfer to a 50 mL volumetric flask.
 [3]
- Acid Hydrolysis: Add 10 mL of 5N hydrochloric acid.[3]

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- Base Hydrolysis: In a separate flask, add 10 mL of 5N sodium hydroxide.[3]
- Reflux: Reflux the solutions on a water bath for 10 hours.[3]
- Neutralization: After cooling, neutralize the acidic solution with an equivalent amount of base and the basic solution with an equivalent amount of acid.[3]
- Dilution: Dilute the neutralized solutions to a suitable concentration with the mobile phase before injection into the HPLC system.[3]
- 4.3. Oxidative Degradation
- Preparation: Prepare a solution of risperidone in a suitable solvent.
- Oxidation: Add 3.5 mL of 3% hydrogen peroxide.[3]
- Incubation: Keep the sample at ambient temperature for a specified period (e.g., 5 minutes to 6 hours).[3][10]
- Analysis: Analyze the sample directly or after appropriate dilution.

4.4. Thermal Degradation

- Preparation: Place the solid drug substance or a solution in a thermostatically controlled oven.
- Exposure: Expose the sample to a high temperature (e.g., 105°C) for an extended period (e.g., 72 hours).[3]
- Analysis: After cooling, dissolve and dilute the sample for analysis.

4.5. Photolytic Degradation

- Preparation: Place the drug substance (solid or in solution) in a photostability chamber.
- Exposure: Expose the sample to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]



Analysis: Analyze the sample after the exposure period.

Analytical Methodologies

A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient from its degradation products.

Table 4: Representative HPLC Method Parameters

Parameter	Condition 1[5]	Condition 2[3]	Condition 3[9]
Column	Symmetry C18 (250 mm x 4.6 mm, 5 μm)	Not specified	Purosphere STAR RP-18e (250 x 4.5 mm, 5μ)
Mobile Phase	Methanol: Acetonitrile (80:20, v/v)	Not specified	Water: Glacial Acetic Acid 0.50 %: Triethylamine 0.80 %: Acetonitrile (65.00: 0.32: 0.52: 34.16, v/v)
Flow Rate	1 mL/min	1.0 mL/min	Not specified
Detection	UV at 280 nm	276 nm	LC/DAD at 294 nm
Retention Time	3.35 ± 0.01 min	Not specified	3.5 min

5.1. Method Validation

As per ICH guidelines, the analytical method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]

Table 5: Summary of Analytical Method Validation Parameters



Parameter	Study 1[5]	Study 2[13]	Study 3[2]
Linearity Range	10–60 μg/mL	40-80 μg/mL	100-700 ng/spot (HPTLC)
Correlation Coefficient (r²)	0.998	0.9999	0.996
LOD	1.79 μg/mL	0.0039 μg/ml	46.56 ng/spot
LOQ	5.44 μg/mL	0.0119 μg/ml	141.12 ng/spot
Accuracy (% Recovery)	Not specified	99.83% - 100.35%	99.08-99.95 %
Precision (%RSD)	< 2%	< 2%	< 2% (inter-day)

Conclusion

This technical guide summarizes the key findings on the chemical stability of **risperidone mesylate** from various scientific studies. Risperidone is most susceptible to oxidative degradation, leading to the formation of its N-oxide. It also undergoes hydrolysis under acidic and basic conditions to form 9-hydroxyrisperidone and other cleavage products. The drug shows varied stability under thermal and photolytic stress. The provided experimental protocols and analytical method parameters offer a solid foundation for researchers and drug development professionals to design and execute their own stability studies for risperidone-containing formulations. A thorough understanding of these degradation pathways is paramount for the development of stable, safe, and effective pharmaceutical products.

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